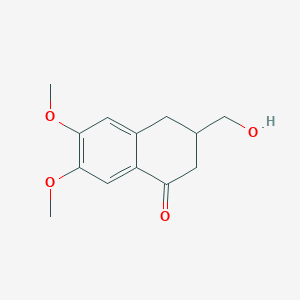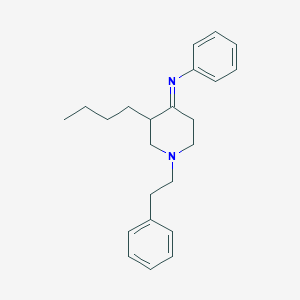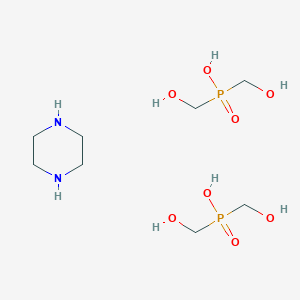
Bis(hydroxymethyl)phosphinic acid;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroxymethyl)phosphinic acid;piperazine is a compound that combines the properties of bis(hydroxymethyl)phosphinic acid and piperazine. Bis(hydroxymethyl)phosphinic acid is known for its applications in various chemical reactions, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(hydroxymethyl)phosphinic acid typically involves the reaction of hypophosphorous acid with formaldehyde under acidic conditions . Piperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of bis(hydroxymethyl)phosphinic acid involves the use of hypophosphorous acid and formaldehyde in a controlled environment to ensure high yields and purity. Piperazine production often involves large-scale chemical processes, including the use of cyclization reactions and catalytic methods to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium hypophosphite .
Major Products Formed: The major products formed from the reactions of bis(hydroxymethyl)phosphinic acid include phosphonic acids and their derivatives . Piperazine, on the other hand, can form various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(hydroxymethyl)phosphinic acid is used in scientific research for its ability to act as a precursor in the synthesis of other organophosphorus compounds . It is also used in the study of reaction mechanisms and the development of new synthetic methodologies. Piperazine is widely used in pharmaceuticals, particularly in the development of drugs for treating parasitic infections and as a scaffold in medicinal chemistry .
Mécanisme D'action
The mechanism of action of bis(hydroxymethyl)phosphinic acid involves its ability to participate in various chemical reactions, forming reactive intermediates that can further react to produce desired products . Piperazine acts by interacting with specific molecular targets, such as neurotransmitter receptors, to exert its pharmacological effects .
Comparaison Avec Des Composés Similaires
Bis(hydroxymethyl)phosphinic acid is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity compared to other phosphinic acids . Similar compounds include aminomethylphosphonic acid and dimethylphosphinic acid . Piperazine is compared with other heterocyclic compounds like pyridine and morpholine, which also have applications in pharmaceuticals and organic synthesis .
Propriétés
Numéro CAS |
684282-45-9 |
|---|---|
Formule moléculaire |
C8H24N2O8P2 |
Poids moléculaire |
338.23 g/mol |
Nom IUPAC |
bis(hydroxymethyl)phosphinic acid;piperazine |
InChI |
InChI=1S/C4H10N2.2C2H7O4P/c1-2-6-4-3-5-1;2*3-1-7(5,6)2-4/h5-6H,1-4H2;2*3-4H,1-2H2,(H,5,6) |
Clé InChI |
OIFREOLPFLWTRD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN1.C(O)P(=O)(CO)O.C(O)P(=O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


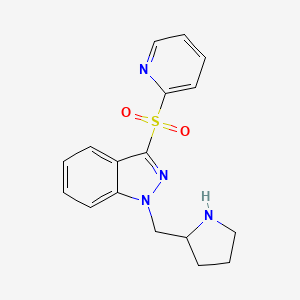
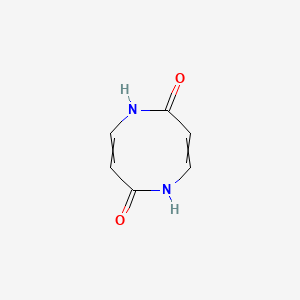
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
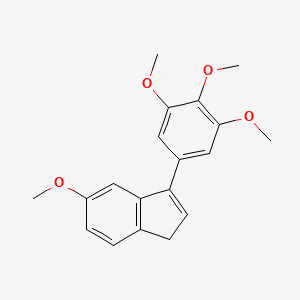
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
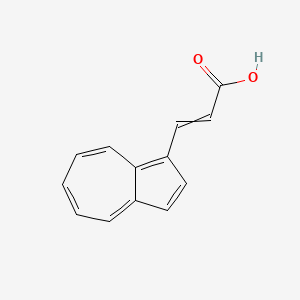

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
